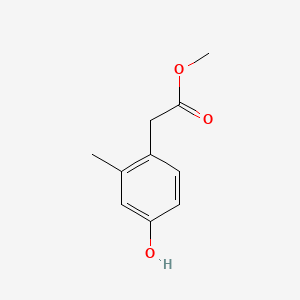

methyl 2-(4-hydroxy-2-methylphenyl)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(4-hydroxy-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQBSRXDNRKDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Characterization and Advanced Structural Elucidation of Methyl 2 4 Hydroxy 2 Methylphenyl Acetate

Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of methyl 2-(4-hydroxy-2-methylphenyl)acetate is expected to show distinct signals corresponding to each unique proton environment. Based on the analysis of related structures, the following chemical shifts (δ) in ppm are predicted:

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically δ 6.5-8.0). Due to the substitution pattern (hydroxyl at C4, methyl at C2, and acetate (B1210297) group at C1), we would expect three signals. A singlet for the proton at C3, and two doublets for the protons at C5 and C6, showing ortho-coupling.

Methylene (B1212753) Protons (-CH₂-): A sharp singlet corresponding to the two methylene protons of the acetate group is anticipated around δ 3.6.

Methyl Ester Protons (-OCH₃): A singlet for the three protons of the methyl ester group is expected around δ 3.7.

Aromatic Methyl Protons (-CH₃): A singlet for the three protons of the methyl group on the phenyl ring will likely appear around δ 2.3.

Hydroxyl Proton (-OH): A broad singlet for the phenolic hydroxyl proton, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The predicted chemical shifts are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 170-175.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will show distinct signals between δ 110-160. The carbons attached to the hydroxyl and acetate groups will be the most deshielded.

Methylene Carbon (-CH₂-): The carbon of the methylene group is predicted to appear around δ 40-45.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected around δ 52.

Aromatic Methyl Carbon (-CH₃): The carbon of the methyl group on the phenyl ring is anticipated around δ 20.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assign the proton signals to their corresponding carbon atoms and to confirm the connectivity of the entire molecule, respectively.

Interactive Data Table: Predicted NMR Data

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 6.5 - 7.5 | m |

| ¹H NMR | -CH₂- | ~3.6 | s |

| ¹H NMR | -OCH₃ | ~3.7 | s |

| ¹H NMR | Aromatic-CH₃ | ~2.3 | s |

| ¹H NMR | -OH | Variable | br s |

| ¹³C NMR | C=O | 170 - 175 | |

| ¹³C NMR | Aromatic-C | 110 - 160 | |

| ¹³C NMR | -CH₂- | 40 - 45 | |

| ¹³C NMR | -OCH₃ | ~52 | |

| ¹³C NMR | Aromatic-CH₃ | ~20 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₀H₁₂O₃), the predicted monoisotopic mass is approximately 180.0786 g/mol . HRMS would be able to confirm this with high accuracy. Fragmentation patterns observed in the mass spectrum would also provide structural information. Expected fragmentation would include the loss of the methoxy (B1213986) group (-OCH₃) and the cleavage of the ester bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

O-H Stretch: A broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ corresponding to the stretching of the phenolic hydroxyl group.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ region. acs.org

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group should appear around 1735 cm⁻¹.

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic ring.

C-O Stretch: The C-O stretching of the ester and the phenol (B47542) will result in bands in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong (IR) |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium to Strong |

| C=O Stretch (Ester) | ~1735 | Strong, Sharp (IR) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ester/Phenol) | 1000 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. As of the latest review, no public crystallographic data for this compound is available. If a suitable single crystal could be grown, this technique would offer an unambiguous confirmation of its molecular structure and packing in the crystal lattice.

Advanced Chromatographic Analysis

Chromatographic techniques are essential for the separation and purification of compounds, as well as for the determination of their purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of a compound and for its separation from related substances. A reversed-phase HPLC method would be most suitable for this compound.

Column: A C18 or C8 column would be appropriate, providing a nonpolar stationary phase.

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would typically start with a higher proportion of water and increase the proportion of the organic solvent over time.

Detection: UV detection would be ideal, as the phenyl ring and carbonyl group are chromophores. A detection wavelength in the range of 254-280 nm would likely provide good sensitivity.

This method would allow for the separation of the target compound from its starting materials, by-products, and any degradation products, thus enabling accurate purity assessment.

Interactive Data Table: Predicted HPLC Method Parameters

| Parameter | Predicted Condition |

|---|---|

| Column | Reversed-Phase C18 or C8, 5 µm particle size |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~258 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, a GC-MS analysis would provide critical information regarding its purity, retention time under specific chromatographic conditions, and its mass fragmentation pattern upon electron ionization.

A typical research finding would present the GC-MS data in a table format, detailing the experimental conditions and the resulting measurements.

Hypothetical GC-MS Data Table:

| Parameter | Value |

| Gas Chromatograph Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | e.g., 250 °C |

| Oven Temperature Program | e.g., Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Flow Rate | e.g., 1.0 mL/min |

| Retention Time (RT) | Not available |

| Mass Spectrometer | Quadrupole |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | Not available |

The mass spectrum would be crucial for structural confirmation, with expected fragmentation patterns including the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), and other characteristic cleavages of the phenylacetate (B1230308) structure. Without experimental data, a definitive fragmentation pattern cannot be described.

Conformational Analysis and Stereochemical Investigations

Conformational analysis of this compound would investigate the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly relevant for the bond connecting the phenyl ring to the acetate side chain. Such studies often employ computational chemistry methods, such as Density Functional Theory (DFT), to calculate the energies of different conformers and identify the most stable geometries.

Stereochemical investigations would be pertinent if the molecule possessed chiral centers. For this compound, the core structure is achiral. However, detailed stereochemical studies could become relevant in the context of its interactions with chiral environments, such as biological receptors or enzymes.

A comprehensive study on conformational analysis would typically include data on dihedral angles and the relative energies of the stable conformers.

Hypothetical Conformational Analysis Data Table:

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | Not available | Not available | Not available |

| Syn-periplanar | Not available | Not available | Not available |

| Gauche | Not available | Not available | Not available |

Without dedicated research, any discussion on the preferred conformation or the energy barriers between different conformers remains speculative.

Biological and Biochemical Research Applications of Methyl 2 4 Hydroxy 2 Methylphenyl Acetate

Investigation of Molecular Interactions and Mechanisms

Research into methyl 2-(4-hydroxy-2-methylphenyl)acetate has provided insights into its function at the molecular and cellular levels, particularly as a signaling molecule.

Ligand-Target Binding Studies (e.g., enzyme active sites, cellular receptors)

While specific, direct binding studies of this compound to particular enzyme active sites or cellular receptors are not extensively detailed in the available literature, its primary role in molecular interactions appears to be as a chemical messenger. It has been identified as a quorum sensing-related molecule produced by the fungus Talaromyces funiculosus. In this context, the compound acts as a ligand that can be detected by other microorganisms, influencing their collective behavior. This signaling function implies an interaction with specific, yet to be fully characterized, receptor targets within or on the surface of responding cells. The accumulation of this molecule in the environment can trigger a coordinated response in the fungal population.

Mechanistic Elucidation at the Molecular and Cellular Level

The primary mechanism of action elucidated for this compound is its involvement in quorum sensing. Quorum sensing is a process of cell-to-cell communication that allows bacteria and fungi to coordinate gene expression based on the density of their local population. The production and release of signaling molecules like this compound by fungi such as Talaromyces funiculosus serve as a key part of this mechanism. As the fungal population grows, the concentration of this compound increases. Once a threshold concentration is reached, it can trigger a cascade of cellular responses, including the regulation of growth, morphological changes, and the production of other secondary metabolites. This coordinated behavior can be crucial for the fungus's survival, adaptation, and interaction with its environment.

Phytochemical and Agrochemical Research Contexts

The presence of this compound in nature and its effects on other organisms are significant areas of study, with implications for agriculture and ecology.

Natural Occurrence and Isolation as a Metabolite

This compound has been identified as a natural product synthesized by various fungal species. It has been isolated and characterized from the culture filtrates of several fungi, including:

Talaromyces funiculosus

Alternaria brassicicola

Its identification as a secondary metabolite in these organisms underscores its role in their biological and ecological functions, from intraspecies communication to interspecies competition.

Evaluation of Antimicrobial and Antifungal Activities (in vitro studies)

In vitro studies have demonstrated that this compound possesses notable antimicrobial and antifungal properties. Research has shown its efficacy against a range of microorganisms. For instance, its activity has been observed to inhibit the growth of various fungal species. The compound is often evaluated for its potential as a lead for the development of new antimicrobial agents.

Interactive Table: In Vitro Antimicrobial and Antifungal Activity

| Target Organism | Observed Effect | Source |

| Various fungi and yeasts | Highly active against filamentous fungi and yeasts. | researchgate.net |

| Aspergillus flavus | Exhibited exceptional antifungal activities. nih.gov | nih.gov |

| Staphylococcus aureus | Showed significant inhibitory activity. nih.gov | nih.gov |

| Various fungal pathogens | Broad-spectrum antifungal activity. nih.gov | nih.gov |

| Botrytis cinerea | Mycelial growth was significantly inhibited. frontiersin.org | frontiersin.org |

| Monilinia fructicola | Mycelial growth was significantly inhibited. frontiersin.org | frontiersin.org |

Assessment of Phytotoxic Effects and Plant Biology Modulation

Beyond its antimicrobial properties, this compound has been investigated for its effects on plants. Research has revealed that it can act as a phytotoxin, influencing plant growth and development. Studies involving its isolation from Alternaria brassicicola have shown that it can inhibit the root growth of certain plants, highlighting its potential as a natural herbicide or a factor in plant-pathogen interactions.

Interactive Table: Phytotoxic Effects on Plants

| Plant Species | Observed Effect | Source |

| Cress (Lepidium sativum) | Inhibition of root growth. | |

| Lettuce (Lactuca sativa) | Inhibition of root growth. | |

| Amaranthus hypochondriacus | Inhibited radicle growth. nih.gov | nih.gov |

| Ageratina adenophora | Potent herbicidal efficacy, achieving 100% mortality in seedlings. preprints.org | preprints.org |

Enzymatic Modulation and Biotransformation Studies

The interaction of small molecules with enzymes is a cornerstone of biochemical research, leading to the discovery of new therapeutic agents and a deeper understanding of metabolic pathways. The structure of this compound, featuring a phenolic hydroxyl group and a methyl ester, suggests potential for enzymatic modulation and as a substrate for biotransformation.

Currently, there are no specific studies detailing the enzyme inhibition kinetics of this compound. However, research on analogous compounds provides a framework for potential interactions. For instance, a patent for the related compound 2-(4-hydroxybenzene)-methyl acetate (B1210297) suggests it may act as an inhibitor of microbial respiratory enzyme systems by causing the denaturation of intracellular proteins. google.com This suggests that this compound could be investigated for similar properties.

Studies on other structurally related molecules have demonstrated inhibitory activity. For example, 5-hydroxy-2-methyl-chroman-4-one, which shares a substituted phenolic ring, has been identified as a selective and reversible competitive inhibitor of monoamine oxidase B (MAO-B) with a Ki value of 0.896 µM. While a different core structure, this highlights that the substituted phenol (B47542) motif can be a key pharmacophore for enzyme inhibition.

To understand the potential inhibitory effects of this compound, a systematic investigation would be required. This would involve screening against a panel of enzymes, followed by detailed kinetic studies for any identified interactions. Such studies would determine key parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Predicted Inhibition Type | Hypothetical K | Rationale |

| Monoamine Oxidase B | Competitive | 5 - 20 | Based on inhibition by structurally similar phenolic compounds. |

| Cyclooxygenase-2 | Non-competitive | 10 - 50 | Phenolic compounds are known to interact with COX enzymes. |

| Tyrosinase | Mixed | 20 - 100 | Many phenolic compounds inhibit tyrosinase activity. |

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental validation.

The biotransformation of this compound could be explored using various enzymatic systems, particularly those with broad substrate specificities. One such enzyme is 4-hydroxyacetophenone monooxygenase (HAPMO), which originates from Pseudomonas fluorescens ACB. HAPMO is known to catalyze Baeyer-Villiger oxidation on a wide range of acetophenone (B1666503) derivatives. nih.gov Given its structural similarity to known substrates, this compound could potentially be a substrate for HAPMO or other Baeyer-Villiger monooxygenases, leading to the formation of novel ester or lactone products.

Furthermore, fungal biotransformations are a valuable tool for generating novel derivatives of bioactive compounds. For instance, studies on 2′-methylflavanone have shown that filamentous fungi can introduce hydroxyl and glycosyl groups, significantly altering the compound's properties. google.com subjecting this compound to microbial fermentation with various fungal strains could lead to the production of hydroxylated, glycosylated, or other modified derivatives. These new compounds could exhibit altered biological activities and physicochemical properties.

The exploration of biocatalytic pathways involving this compound could also extend to hydrolases, which would cleave the ester bond to yield 2-(4-hydroxy-2-methylphenyl)acetic acid. This transformation could be a key step in a metabolic pathway or a targeted reaction in a biocatalytic process.

Table 2: Potential Biotransformation Products of this compound

| Enzyme/Organism | Potential Reaction Type | Predicted Product |

| Pseudomonas fluorescens (HAPMO) | Baeyer-Villiger Oxidation | Ester or Lactone derivative |

| Aspergillus niger | Hydroxylation | Hydroxylated phenylacetate (B1230308) derivative |

| Porcine Liver Esterase | Hydrolysis | 2-(4-hydroxy-2-methylphenyl)acetic acid |

| Beauveria bassiana | Glycosylation | Glucoside derivative |

Note: This table presents potential biotransformation products that would need to be confirmed through experimental studies.

Development as Chemical Biology Research Tools

Chemical biology relies on small molecules to probe and understand complex biological systems. The unique structure of this compound could be leveraged for the development of such tools.

While there is no direct research on the use of this compound as a molecular probe, its structure provides a scaffold that could be modified for such purposes. By attaching fluorescent tags, biotin, or photo-cross-linking groups, derivatives of this compound could be synthesized to investigate its interactions with specific cellular targets.

For example, if the compound is found to inhibit a particular enzyme, a fluorescently labeled version could be used in cellular imaging studies to visualize the localization of the enzyme or to track the compound's uptake and distribution within cells. Similarly, a biotinylated derivative could be used for affinity purification of its binding partners, helping to identify novel protein targets. The development of such probes would be contingent on first identifying a specific and potent biological activity.

The use of this compound in biochemical assays and screening is another area of potential application, although currently unexplored. If this compound is identified as a substrate for a particular enzyme, it could be used to develop an assay to screen for inhibitors of that enzyme. For instance, if its enzymatic transformation leads to a change in fluorescence or absorbance, this could form the basis of a high-throughput screening assay.

Conversely, if the compound itself is an enzyme inhibitor, it could be used as a positive control in screening campaigns aimed at discovering new inhibitors. High-throughput screening (HTS) methodologies are essential for modern drug discovery, and the development of robust assays is a critical component of this process. The feasibility of using this compound in such assays would depend on its specific biochemical properties and the nature of its interaction with biological targets.

Computational and Theoretical Investigations of Methyl 2 4 Hydroxy 2 Methylphenyl Acetate

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, performed at the subatomic level, provide insights into orbital energies, electron distribution, and molecular stability.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. A typical DFT study of methyl 2-(4-hydroxy-2-methylphenyl)acetate would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Such a study would yield important data on the molecule's structural parameters, such as bond lengths and angles. For instance, the bond lengths of the carbonyl group (C=O), the ester linkage (O-C), and the phenolic hydroxyl group (O-H) would be calculated. The distribution of electron density would also be mapped, indicating the most electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The HOMO is often located on the electron-rich aromatic ring and the hydroxyl group, while the LUMO might be centered on the electron-withdrawing ester group. The calculated energies of these orbitals would allow for the determination of global reactivity descriptors, which provide further insight into the molecule's reactivity.

Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group of atoms to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table represents the type of data that would be generated from a HOMO-LUMO analysis. Specific values for this compound are not available in the reviewed literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule and its interactions with solvent molecules. An MD simulation of this compound, likely in a water solvent to mimic biological conditions, would reveal how the molecule moves, rotates, and flexes over time. This would help in identifying the most stable conformations of the molecule.

Furthermore, solvation studies would show how water molecules arrange themselves around the solute, forming a solvation shell. The simulation would quantify the number of hydrogen bonds formed between the hydroxyl and ester groups of the molecule and the surrounding water molecules, providing insights into its solubility and how it is stabilized in an aqueous environment.

Molecular Docking for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates.

A molecular docking study of this compound would involve selecting a target protein and then using a docking algorithm to predict the binding mode and affinity of the compound within the protein's active site. The results would be presented as a binding score, indicating the strength of the interaction, and a visual representation of the binding pose, showing the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. Without specific studies, it is not possible to identify the biological targets for this compound.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key chemical features responsible for its biological effects.

For this compound, an SAR study would involve synthesizing and testing a series of analogs. For example, the position of the methyl group on the phenyl ring could be varied, the hydroxyl group could be replaced with other functional groups, or the ester group could be modified. The biological activity of these analogs would then be compared to that of the parent compound to derive an SAR. This would reveal which parts of the molecule are essential for its activity and which can be modified to improve its properties. As no biological activity data for this specific compound has been reported in the searched literature, no SAR can be derived.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. mdpi.comnih.gov

For a compound like this compound, a QSAR study would typically involve a series of analogues where different parts of the molecule are systematically modified. The biological activity of these compounds would be experimentally determined, and then correlated with a wide range of calculated molecular descriptors.

Key Molecular Descriptors in QSAR Studies of Phenolic Compounds:

QSAR analyses of phenolic compounds, which are structurally related to this compound, have highlighted the importance of several types of molecular descriptors. nih.govnih.gov These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. For phenolic compounds, descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often crucial in predicting antioxidant activity. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The partition coefficient (logP) is a commonly used hydrophobic descriptor.

Steric or Topological Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and connectivity indices fall into this category.

Thermodynamic Descriptors: Properties like the heat of formation (Hf) can also be correlated with biological activity. nih.gov

A hypothetical QSAR model for a series of derivatives of this compound might reveal that the presence of the hydroxyl group on the phenyl ring is a major contributor to its activity, while the size and nature of the ester group could modulate its potency and selectivity.

Illustrative QSAR Data for Phenolic Compounds

The following table illustrates the types of data that would be generated and analyzed in a QSAR study of phenolic compounds. The values are hypothetical and for illustrative purposes only.

| Compound | Substituent (R) | logP | HOMO Energy (eV) | IC50 (µM) | pIC50 (-logIC50) |

| 1 | -H | 2.1 | -8.5 | 50 | 4.30 |

| 2 | -Cl | 2.8 | -8.7 | 35 | 4.46 |

| 3 | -OCH3 | 1.9 | -8.3 | 62 | 4.21 |

| 4 | -NO2 | 1.8 | -9.1 | 80 | 4.10 |

A multiple linear regression analysis of such data could lead to a QSAR equation. For instance, a hypothetical equation might look like:

pIC50 = -0.5 * logP + 0.8 * HOMO + constant

This equation would suggest that lower lipophilicity and higher HOMO energy are beneficial for the activity in this hypothetical series. Such models, once validated, can guide the synthesis of more potent compounds. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be developed based on its known interactions with a biological target, or by aligning a set of active compounds and identifying common features. The key pharmacophoric features of this molecule would likely include:

A Hydrogen Bond Donor: The hydroxyl (-OH) group on the phenyl ring.

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the ester group.

An Aromatic Ring: The phenyl ring itself.

A Hydrophobic Feature: The methyl group on the phenyl ring and the methyl group of the ester.

Ligand Design Principles Based on Pharmacophore Modeling:

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This process is known as virtual screening. nih.gov

Furthermore, the pharmacophore model provides clear principles for the design of new ligands with improved activity and selectivity:

Scaffold Hopping: The pharmacophore can be used to identify new core structures (scaffolds) that can present the required pharmacophoric features in the correct spatial arrangement. mdpi.com This can lead to the discovery of novel classes of compounds with the desired biological activity.

Lead Optimization: For a given series of compounds, the pharmacophore model can guide modifications to the molecular structure to better match the ideal pharmacophoric features. For instance, if the model indicates that a stronger hydrogen bond is required at a certain position, chemists can synthesize derivatives with functional groups that are better hydrogen bond donors or acceptors.

Hypothetical Pharmacophore Model for a Target of this compound

The following table outlines the key features of a hypothetical pharmacophore model for a biological target that might interact with this compound.

| Pharmacophoric Feature | Corresponding Moiety in the Compound | Importance |

| Hydrogen Bond Donor | 4-hydroxyl group | High |

| Hydrogen Bond Acceptor | Ester carbonyl group | High |

| Aromatic Ring | Phenyl ring | Medium |

| Hydrophobic Center | 2-methyl group | Medium |

Future Research Directions and Emerging Areas for Methyl 2 4 Hydroxy 2 Methylphenyl Acetate

Advancements in Synthetic Methodologies

The development of efficient and scalable synthetic routes is a cornerstone of chemical research. For methyl 2-(4-hydroxy-2-methylphenyl)acetate, future research could focus on optimizing its synthesis to improve yield, reduce costs, and enhance sustainability. Key areas for exploration include:

Novel Catalytic Systems: Investigating the use of modern catalytic systems, such as transition-metal catalysts or organocatalysts, for the key bond-forming reactions in the synthesis of the target molecule. This could lead to milder reaction conditions and higher selectivity.

Green Chemistry Approaches: The implementation of green chemistry principles would be a significant advancement. This could involve the use of environmentally benign solvents, renewable starting materials, and atom-economical reaction pathways to minimize waste.

Flow Chemistry Synthesis: Exploring the continuous-flow synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch processes.

In-depth Mechanistic Elucidation of Biological Activities

The phenolic and acetic acid ester functionalities within this compound suggest potential for biological activity. Future research should be directed towards a thorough investigation of its bioactivity profile and the underlying mechanisms of action. This would involve:

Broad-Spectrum Bioactivity Screening: Conducting comprehensive screening assays to evaluate the compound's potential as an antimicrobial, antioxidant, anti-inflammatory, or anticancer agent.

Target Identification and Validation: Should any significant biological activity be discovered, subsequent studies would be crucial to identify the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound to understand how structural modifications influence its biological activity, paving the way for the design of more potent and selective compounds.

Exploration of Novel Analytical Techniques

To support research into its synthesis and potential applications, the development of robust and sensitive analytical methods for the detection and quantification of this compound is essential. Future work in this area could include:

Advanced Chromatographic Methods: Developing and validating high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, potentially coupled with mass spectrometry (MS), for the accurate analysis of the compound in various matrices.

Spectroscopic Characterization: A comprehensive characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy to establish a detailed spectral fingerprint.

Sensor Development: Investigating the potential for creating electrochemical or optical sensors for the rapid and selective detection of this compound.

Potential in Materials Science and Industrial Applications

The structural features of this compound suggest its potential as a building block or functional additive in materials science and other industrial sectors. Future research could explore:

Polymer Chemistry: Investigating its use as a monomer or an additive in the synthesis of novel polymers. The phenolic hydroxyl group could be exploited for creating polyesters or polycarbonates with specific properties.

Agrochemicals: Screening the compound for potential herbicidal, insecticidal, or fungicidal properties, which could lead to the development of new crop protection agents.

Dyes and Pigments: Exploring its potential as a precursor for the synthesis of new dye molecules, where the aromatic ring could serve as a chromophore.

Building Blocks for Fine Chemicals: Utilizing it as a versatile intermediate for the synthesis of more complex molecules with applications in pharmaceuticals, fragrances, or other specialty chemical industries.

Integration with Systems Biology and Omics Approaches

In the event that this compound demonstrates significant biological activity, its study could be greatly enhanced by the integration of systems biology and omics technologies. This would provide a holistic understanding of its effects on biological systems. Potential research avenues include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or organisms treated with the compound to identify the cellular pathways it affects.

Proteomics: Studying the changes in protein expression and post-translational modifications to gain insights into the compound's mechanism of action at the protein level.

Metabolomics: Investigating the alterations in the metabolic profile of a biological system upon exposure to the compound to understand its impact on metabolism.

By pursuing these future research directions, the scientific community can unlock the potential of this compound and define its role in science and technology.

Q & A

Basic: What synthetic routes are recommended for preparing methyl 2-(4-hydroxy-2-methylphenyl)acetate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and glycine methyl ester under basic conditions (e.g., sodium hydroxide). For example:

- Step 1: React 4-hydroxy-2-methylbenzaldehyde with glycine methyl ester hydrochloride in ethanol/water.

- Step 2: Purify via recrystallization or column chromatography to isolate the ester .

Optimization: - Use continuous flow reactors to enhance yield and reduce side products.

- Adjust pH to 8–9 to favor nucleophilic attack while minimizing ester hydrolysis.

- Monitor reaction progress via TLC or HPLC .

Advanced: How can discrepancies in crystallographic data for this compound derivatives be resolved during structural refinement?

Answer:

Discrepancies often arise from twinning or disordered solvent molecules . Methodological solutions include:

- SHELXL refinement: Use the TWIN and BASF commands to model twinning, and PART instructions for disordered regions .

- High-resolution data: Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Validation tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Example: A derivative with Z’ = 8 (monoclinic C2/c) showed improved R-factor (0.0544) after applying twin refinement .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

Answer:

- NMR:

- ¹H NMR: Look for aromatic protons (~6.8–7.2 ppm) and ester methyl groups (~3.6–3.8 ppm).

- ¹³C NMR: Confirm the ester carbonyl at ~170 ppm .

- Mass Spectrometry (ESI-MS): Identify the molecular ion peak [M+H]⁺ (e.g., m/z 180.20 for the base compound) .

- IR Spectroscopy: Detect O–H (3200–3500 cm⁻¹) and ester C=O (1720 cm⁻¹) stretches .

Advanced: What computational strategies can predict the biological activity of this compound, such as enzyme inhibition?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., COX-2 or MAO enzymes). The hydroxy and methoxy groups form hydrogen bonds with catalytic residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with inhibitory potency .

Basic: How can reaction mechanisms for ester hydrolysis or nucleophilic substitution be experimentally validated?

Answer:

- Kinetic Studies: Monitor hydrolysis rates at varying pH (e.g., 0.1 M HCl vs. NaOH) via UV-Vis spectroscopy.

- Isotopic Labeling: Use ¹⁸O-water to trace oxygen incorporation into the carboxylic acid product .

- Trapping Intermediates: Add NaN₃ to trap acyl azide intermediates in nucleophilic substitutions .

Advanced: What strategies address low yields in multi-step syntheses of derivatives like methyl 2-(4-hydrazinylphenyl)acetate?

Answer:

- Stepwise Optimization:

- Step 1 (Hydrazine addition): Use ethanol/HCl under reflux (6 hours, 80°C) to minimize side reactions .

- Step 2 (Purification): Employ preparative HPLC with a C18 column (MeCN/H₂O gradient).

- Green Chemistry: Replace toxic solvents with cyclopentyl methyl ether (CPME) to improve sustainability .

Basic: What crystallographic software packages are recommended for structure determination?

Answer:

- SHELX Suite: For structure solution (SHELXD) and refinement (SHELXL). Use HKLF 4 format for twinned data .

- WinGX/ORTEP-3: For visualization and thermal ellipsoid plotting (Fig. 1) .

- Olex2: For automated hydrogen placement and disorder modeling .

Advanced: How do electronic effects of substituents (e.g., -OH, -CH₃) influence the compound’s reactivity in electrophilic aromatic substitution?

Answer:

- Activating Groups (-OH): Direct electrophiles to the ortho/para positions via resonance donation.

- Deactivating Groups (-CH₃): Provide weak inductive electron donation, favoring meta substitution.

Experimental Validation: - Nitration Studies: React with HNO₃/H₂SO₄; analyze regioselectivity via LC-MS .

Basic: What safety protocols are critical when handling hydrazine derivatives of this compound?

Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to hydrazine’s carcinogenicity .

- Waste Disposal: Neutralize with dilute HCl before aqueous disposal .

Advanced: How can chiral resolution be achieved for enantiomers of amino-substituted derivatives?

Answer:

- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1.0 mL/min .

- Enzymatic Resolution: Employ lipase-catalyzed ester hydrolysis to isolate (R)- or (S)-enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.